1,4-Dimethoxynaphthalene: A Comprehensive Technical Guide for Researchers
1,4-Dimethoxynaphthalene: A Comprehensive Technical Guide for Researchers
CAS Number: 10075-62-4
This technical guide provides an in-depth overview of 1,4-Dimethoxynaphthalene, a key chemical intermediate with applications in organic synthesis and as a precursor to biologically active molecules. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, spectroscopic data, and potential biological relevance.
Chemical and Physical Properties
1,4-Dimethoxynaphthalene is a white to cream-colored crystalline solid. Its core structure consists of a naphthalene (B1677914) ring substituted with two methoxy (B1213986) groups at the 1 and 4 positions. This substitution significantly influences its chemical reactivity and physical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| Melting Point | 85-90 °C | [1] |
| Boiling Point | 317.6 °C at 760 mmHg | [1] |
| Density | 1.097 g/cm³ | [1] |
| Appearance | White to cream crystals or powder | [3] |
| Solubility | Soluble in ethanol (B145695) and ether; poorly soluble in chloroform (B151607) and acetic acid. | [4] |
| LogP | 2.857 | [1] |
Spectroscopic Data
The structural elucidation of 1,4-Dimethoxynaphthalene is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 8.15 - 8.10 (m, 2H, Ar-H)
-
δ 7.55 - 7.50 (m, 2H, Ar-H)
-
δ 6.70 (s, 2H, Ar-H)
-
δ 3.95 (s, 6H, -OCH₃)
¹³C NMR (101 MHz, CDCl₃):
-
δ 150.5 (C-O)
-
δ 126.8 (Ar-C)
-
δ 125.8 (Ar-C)
-
δ 122.0 (Ar-C)
-
δ 104.0 (Ar-C)
-
δ 56.0 (-OCH₃)
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (-OCH₃) |
| 1600-1450 | Aromatic C=C stretch |
| 1260-1200 | Aryl-O stretch (asymmetric) |
| 1050-1000 | Aryl-O stretch (symmetric) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1,4-Dimethoxynaphthalene typically shows a prominent molecular ion peak (M⁺) at m/z 188, corresponding to its molecular weight.[5] Common fragmentation patterns involve the loss of methyl groups (-CH₃) or methoxy groups (-OCH₃).[5]
Synthesis of 1,4-Dimethoxynaphthalene
1,4-Dimethoxynaphthalene is commonly synthesized via the Williamson ether synthesis, starting from 1,4-dihydroxynaphthalene (B165239). This method involves the deprotonation of the hydroxyl groups with a base, followed by nucleophilic substitution with a methylating agent, typically dimethyl sulfate (B86663).
Experimental Protocol: Methylation of 1,4-Dihydroxynaphthalene
Materials:
-
1,4-Dihydroxynaphthalene
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Sodium dithionite (B78146) (Na₂S₂O₄) (optional, as an antioxidant)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dihydroxynaphthalene (1 equivalent) in ethanol.
-
A small amount of sodium dithionite can be added to prevent oxidation of the starting material.
-
Add dimethyl sulfate (2.2 equivalents) to the solution.
-
Prepare an aqueous solution of sodium hydroxide (2.6 equivalents).
-
Slowly add the NaOH solution dropwise to the reaction mixture over a period of 90 minutes while maintaining the reaction temperature at 45 °C using a water bath.[6]
-
After the addition is complete, continue stirring the reaction mixture at 45 °C for an additional 2-3 hours to ensure the reaction goes to completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with water to remove any inorganic salts.
-
The crude 1,4-Dimethoxynaphthalene can be further purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether, to yield a crystalline solid.[6]
-
Dry the purified product in a vacuum oven at 45 °C.[6]
Caption: Synthesis workflow for 1,4-Dimethoxynaphthalene.
Biological Activity and Relevance in Drug Development
While 1,4-Dimethoxynaphthalene itself has limited reported direct biological activity, it serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly derivatives of 1,4-naphthoquinone (B94277).[7] The structural core of 1,4-naphthoquinone is found in numerous natural products and synthetic compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[8][9]
The biological effects of 1,4-naphthoquinone derivatives are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This increase in intracellular ROS can modulate various signaling pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: ROS can activate or inhibit different branches of the MAPK pathway (e.g., ERK, JNK, p38), which are critical regulators of cell proliferation, differentiation, and apoptosis.[8]
-
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: The activity of STAT3, a key transcription factor involved in cell survival and proliferation, can be modulated by the redox state of the cell.[8]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Naphthoquinones can activate the Nrf2-antioxidant response element (ARE) pathway, a key cellular defense mechanism against oxidative stress.[10] This activation can, in some contexts, provide cytoprotection, while in others, it can be exploited for therapeutic gain.
It is important to note that the conversion of 1,4-dimethoxynaphthalene to a 1,4-naphthoquinone derivative is a necessary step to unmask this biological activity. The methoxy groups in 1,4-dimethoxynaphthalene render the molecule less electrophilic and less prone to redox cycling compared to its quinone counterpart.
Caption: Potential signaling pathways modulated by 1,4-naphthoquinone derivatives.
Conclusion
1,4-Dimethoxynaphthalene is a valuable and versatile chemical compound. While its direct biological effects are not extensively documented, its role as a precursor to a wide array of pharmacologically active 1,4-naphthoquinones makes it a compound of significant interest to the drug development community. A thorough understanding of its properties, synthesis, and the biological activities of its derivatives is essential for leveraging its full potential in the discovery of novel therapeutic agents.
References
- 1. 1,4-Dimethoxynaphthalene | C12H12O2 | CID 82337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. First Synthesis of 1,4-Dimethoxy-2-Naphthoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Dimethoxynaphthalene, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Dimethoxynaphthalene | CAS#:10075-62-4 | Chemsrc [chemsrc.com]
- 8. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 9. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]






